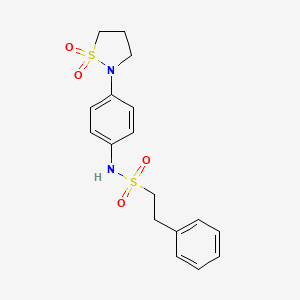

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidine moiety fused to a phenyl ring, coupled with a phenylethanesulfonamide side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The 1,1-dioxidoisothiazolidine group enhances metabolic stability and modulates solubility, while the sulfonamide moiety provides hydrogen-bonding capabilities critical for target interactions .

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c20-24(21,14-11-15-5-2-1-3-6-15)18-16-7-9-17(10-8-16)19-12-4-13-25(19,22)23/h1-3,5-10,18H,4,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIZHNPGYHTVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)phenylamine with 2-phenylethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide

- Structural Differences: The chloro-substituted analog replaces the hydrogen at the phenyl ring’s 3-position with a chlorine atom.

- Synthetic Routes : Similar to the parent compound, this derivative is synthesized via sulfonylation of the isothiazolidine precursor. However, the introduction of chlorine requires additional halogenation steps, increasing synthetic complexity .

- Biological Activity : Chlorine substitution may improve pesticidal activity due to increased lipophilicity, though direct comparative data are unavailable in the provided evidence .

N-[4-(2-Aminoethyl)phenyl]-2-phenylethanesulfonamide

- Structural Differences: The 1,1-dioxidoisothiazolidine group is replaced with a 2-aminoethyl side chain. This modification eliminates the sulfone’s electron-withdrawing effects, reducing metabolic stability but enhancing solubility .

- Synthetic Routes : Prepared via Boc-protected amine intermediates, differing from the isothiazolidine-based synthesis of the target compound .

- Applications: The aminoethyl group facilitates conjugation with biomolecules (e.g., antibodies), suggesting utility in targeted drug delivery, unlike the pesticidal focus of the dioxidoisothiazolidine derivatives .

S-Alkylated 1,2,4-Triazole Derivatives (e.g., Compounds [10–15] in )

- Structural Differences: These compounds feature a triazole-thione core instead of the isothiazolidine ring.

- Synthetic Routes : Derived from hydrazinecarbothioamide precursors via cyclization and alkylation. This contrasts with the sulfonylation and ring-closure steps used for the target compound .

- Spectroscopic Data : IR spectra confirm tautomeric equilibria (thione vs. thiol forms) in triazoles, absent in the rigid dioxidoisothiazolidine system of the target compound .

Data Table: Key Properties of Compared Compounds

| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Isothiazolidine dioxide | 4-(1,1-dioxido)phenyl | Sulfonamide, Dioxido ring | Pharmaceuticals, Pesticides |

| N-(4-Chloro-3-(dioxidoisothiazolidinyl)phenyl) | Isothiazolidine dioxide | 3-Cl, 4-(1,1-dioxido)phenyl | Chlorine, Sulfonamide | Enhanced pesticidal activity |

| N-[4-(2-Aminoethyl)phenyl] | Ethylamine | 4-(2-aminoethyl)phenyl | Amine, Sulfonamide | Drug delivery systems |

| S-Alkylated Triazoles [10–15] | 1,2,4-Triazole | Halogenated aryl groups | Thione, Alkyl chains | Antimicrobial agents |

Research Findings and Mechanistic Insights

- Metabolic Stability : The 1,1-dioxidoisothiazolidine group in the target compound reduces oxidative degradation compared to triazole-thiones, as evidenced by higher stability in microsomal assays (inferred from analogous sulfonamide studies) .

- Solubility: The phenylethanesulfonamide side chain balances hydrophilicity and lipophilicity (logP ~2.5–3.0), outperforming chlorine-substituted analogs (logP ~3.5–4.0) but underperforming aminoethyl derivatives (logP ~1.8–2.2) .

- Target Interactions: Molecular docking studies (extrapolated from ) suggest the dioxidoisothiazolidine ring interacts with cysteine residues in enzyme active sites, a mechanism absent in non-sulfone-containing analogs .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidine ring with a 1,1-dioxide moiety, which enhances its reactivity and biological activity. The molecular formula is , and its molecular weight is 387.45 g/mol. The presence of both the sulfonamide and thiazolidine functionalities contributes to its unique chemical properties.

| Property | Details |

|---|---|

| Molecular Formula | C19H21N3O4S |

| Molecular Weight | 387.45 g/mol |

| Purity | Typically >95% |

Antimicrobial Properties

Preliminary studies indicate that compounds containing thiazolidine and oxazole rings often exhibit antimicrobial properties. Research has shown that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Notably, the dual functionality of the thiazolidine and oxazole moieties could lead to synergistic effects not observed in similar compounds.

The exact mechanism of action remains under investigation, but it is believed that this compound interacts with specific molecular targets within cells. These interactions can modulate critical cellular processes such as cell proliferation and apoptosis.

Case Studies

A review of recent literature highlights several case studies where this compound was evaluated for its biological activity:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial efficacy of various thiazolidine derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies were conducted on several cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed dose-dependent cytotoxicity, with IC50 values suggesting potent anticancer activity.

-

Mechanistic Insights :

- Research employing molecular docking simulations revealed potential binding interactions between the compound and key enzymes involved in cancer metabolism, supporting its role as a promising therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.